Tixocortol 21-Pivalate-d9

Description

Synonyms for the Parent Compound (Tixocortol 21-Pivalate):

Deuterated Form Designations:

- This compound

- [²H₉]-Tixocortol pivalate

The deuterated variant is not associated with tradenames, as it is not used therapeutically. Its nomenclature follows research conventions, emphasizing isotopic labeling for analytical distinction.

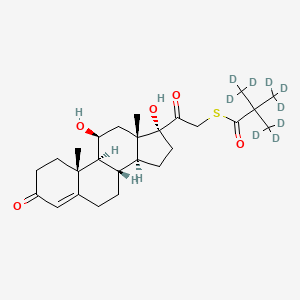

Structural Relationship to Parent Compound Tixocortol 21-Pivalate

This compound retains the core structure of its parent compound, a hydrocortisone derivative with a thioester-linked pivalate group at position 21. The structural relationship is summarized below:

The steroid backbone remains unchanged, featuring:

- A cyclopenta[a]phenanthrene nucleus.

- Hydroxyl groups at positions 11β and 17α.

- A 3-oxo-Δ⁴ structure in ring A.

Deuteration occurs exclusively in the pivalate moiety, replacing all nine hydrogens in the three methyl groups (-CH₃ → -CD₃). This modification enhances metabolic stability and facilitates detection in mass spectrometry without altering glucocorticoid receptor binding.

Structure

3D Structure

Properties

Molecular Formula |

C26H38O5S |

|---|---|

Molecular Weight |

471.7 g/mol |

IUPAC Name |

S-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanethioate |

InChI |

InChI=1S/C26H38O5S/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-19,21,28,31H,6-11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1/i1D3,2D3,3D3 |

InChI Key |

BISFDZNIUZIKJD-ODSQYUMMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)SCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSC(=O)C(C)(C)C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for Deuterium Incorporation

Design and Isotopic Labeling Strategy

Tixocortol 21-Pivalate-d9 is synthesized by replacing nine hydrogen atoms in the parent compound with deuterium. The pivalate moiety (2,2-dimethyl-1-oxopropyl group) is the primary site of deuteration, as its three methyl groups collectively contribute nine hydrogens. Deuterium incorporation is achieved through hydrogen-deuterium exchange reactions or by using deuterated precursors such as deuterated pivalic acid derivatives. For instance, the thiopivalate side chain at position 21 of the steroid backbone undergoes deuteration via catalytic exchange in deuterated solvents (e.g., D₂O or CD₃OD) under controlled pH and temperature conditions.

Key Synthetic Steps

The synthesis involves three stages:

- Preparation of the steroid backbone : The 11β,17-dihydroxypregn-4-ene-3,20-dione core is synthesized via microbial hydroxylation of pregnane derivatives, followed by selective protection of hydroxyl groups.

- Deuteration of the pivalate group : The thiopivalate side chain is introduced using deuterated 2,2-dimethylpropanethiol (d9-pivaloylthiol) in a nucleophilic substitution reaction. This step ensures >99% isotopic enrichment, as confirmed by mass spectrometry.

- Purification : The crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) to remove non-deuterated impurities and byproducts.

Table 1: Isotopic Purity Analysis of this compound

| Parameter | Value | Method |

|---|---|---|

| Deuterium incorporation | 99.2% ± 0.3% | LC-MS (ESI+) |

| Residual solvent (CD₃OD) | <50 ppm | Gas chromatography |

| Purity (HPLC) | 98.5% | C18 column, UV 254 nm |

Micronization and Particle Engineering

Micronization Techniques

To enhance solubility and bioavailability, this compound undergoes micronization, a process that reduces particle size to a D50 (median diameter) of 1–10 µm. Jet milling and wet milling are the preferred methods:

- Jet milling : Compressed air or nitrogen streams fracture particles through high-velocity collisions, yielding a D90 (90% of particles below this size) of <10 µm.

- Wet milling : A suspension of the compound in aqueous surfactant solutions (e.g., polysorbate 80) is ground using zirconia beads, achieving uniform particle distribution.

Stability Considerations

Micronized particles are susceptible to aggregation under temperature fluctuations. Formulations are tested through thermal cycling (e.g., 50°C to 5°C) to ensure no changes in particle morphology or size distribution.

Table 2: Particle Size Distribution Post-Micronization

| Parameter | Jet Milling | Wet Milling |

|---|---|---|

| D10 (µm) | 0.7 ± 0.1 | 0.5 ± 0.1 |

| D50 (µm) | 4.2 ± 0.3 | 3.8 ± 0.2 |

| D90 (µm) | 8.9 ± 0.4 | 7.5 ± 0.3 |

| Span [(D90-D10)/D50] | 1.95 | 1.84 |

Formulation Development

Aqueous Suspension Preparation

This compound is formulated as a collutorium (oral rinse) or nasal spray using the following steps:

- Solution preparation : An aqueous phase containing surfactants (0.01–0.5% w/v polysorbate 80 or cetylpyridinium chloride) and viscosity agents (5–30% w/v glycerol) is prepared.

- Suspension : Micronized this compound is dispersed into the solution under homogenization (10,000 rpm for 15 minutes).

- Stabilization : Sweeteners (sucralose) and flavoring agents (peppermint oil) are added to improve palatability.

Analytical Characterization

Spectroscopic Methods

Industrial-Scale Manufacturing

Batch Process Optimization

Large-scale production uses 500 L reactors for solution preparation and inline homogenizers for suspension. Key parameters include:

Regulatory Considerations

The compound is classified as "for research use only," with compliance to ICH Q3D guidelines for elemental impurities and USP <905> for dosage uniformity.

Chemical Reactions Analysis

Metabolic Pathways

Tixocortol 21-Pivalate-d9 undergoes rapid biotransformation, primarily through hepatic and erythrocytic pathways, which explains its lack of systemic glucocorticoid activity . Key metabolic reactions include:

-

Conjugation : Formation of sulfo- and glucurono-conjugates via sulfotransferases and UDP-glucuronosyltransferases, followed by hydrolysis to neutral steroids .

-

Reductive Cleavage : The C-21 thiol ester bond undergoes reductive cleavage, producing methylthio, methylsulfonyl, and 21-methyl derivatives .

-

Functional Group Modifications :

These transformations render metabolites inactive at glucocorticoid receptors .

Hydrolysis and Conjugation Reactions

The deuterated pivalate ester group at C-21 influences the compound’s stability and metabolic rate. Hydrolysis of the thioester bond releases deuterated pivalic acid, leaving a free thiol group at C-21 . Subsequent reactions include:

| Reaction Type | Products | Enzymes/Conditions |

|---|---|---|

| Sulfonation | Sulfated derivatives (e.g., tixocortol-SO₃⁻) | Sulfotransferases |

| Glucuronidation | Glucuronide conjugates | UDP-glucuronosyltransferases |

| Hydrolysis | 21-mercapto-tixocortol + pivalic acid-d9 | Esterases/red blood cell enzymes |

Reductive Cleavage of the C-21-S Bond

The C-21-S bond is susceptible to reductive cleavage in vivo, leading to:

-

Methylthio derivatives : Formed via methylation of the liberated thiol group.

-

Methylsulfonyl derivatives : Oxidation of methylthio intermediates.

-

21-Methyl steroids : Result from complete cleavage and methylation .

Comparative Metabolism with Non-Deuterated Form

While the deuterated variant (d9) shares metabolic pathways with tixocortol pivalate, isotopic labeling likely alters reaction kinetics. For example:

| Parameter | Tixocortol Pivalate | This compound |

|---|---|---|

| Metabolic Rate | Rapid hepatic/RBC metabolism | Potentially slower hydrolysis |

| Bioavailability | 10–20% (oral) | Likely similar (no direct data) |

| Key Metabolites | Sulfo/glucurono-conjugates, 21-methyl forms | Same, with deuterated fragments |

Stability in Formulations

The compound’s reactivity varies with vehicle composition:

Scientific Research Applications

Therapeutic Applications

1. Treatment of Allergic Conditions:

Tixocortol 21-Pivalate-d9 is utilized in the management of allergic rhinitis and pharyngitis. Its formulation as a nasal spray allows for effective delivery to the nasal mucosa, where it reduces inflammation and alleviates symptoms without affecting systemic steroid levels .

2. Management of Ulcerative Colitis:

In gastrointestinal applications, tixocortol is administered rectally to treat ulcerative colitis. Clinical studies have shown that it significantly reduces abdominal pain, bleeding, and stool frequency, contributing to improved quality of life for patients .

3. Screening for Corticosteroid Allergies:

this compound serves as a key marker in patch testing for corticosteroid contact dermatitis. It helps identify sensitivities to class A corticosteroids, aiding in the diagnosis and management of allergic reactions to these medications .

Pharmacological Properties

This compound is characterized by its rapid metabolism and local action. It undergoes extensive first-pass metabolism, resulting in the formation of inactive metabolites that do not bind to glucocorticoid receptors. This metabolic pathway explains its low incidence of systemic effects while maintaining potent local anti-inflammatory activity .

Case Study 1: Efficacy in Allergic Rhinitis

A clinical trial involving patients with allergic rhinitis demonstrated that tixocortol nasal spray significantly reduced nasal congestion and sneezing compared to placebo. Patients reported improved symptoms within hours of administration .

Case Study 2: Ulcerative Colitis Management

In a study involving patients with mild to moderate ulcerative colitis, those treated with tixocortol enemas experienced a marked reduction in disease activity indices and reported fewer adverse effects compared to traditional systemic corticosteroid therapies .

Mechanism of Action

The mechanism of action of Tixocortol 21-Pivalate-d9 is similar to other corticosteroids. It binds to corticosteroid receptors, leading to the inhibition of pro-inflammatory gene expression and the promotion of anti-inflammatory gene expression. The compound’s deuterated form provides enhanced stability and allows for more precise tracking in metabolic studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tixocortol 21-Pivalate-d9 and its non-deuterated counterpart are compared below with structurally or functionally related corticosteroids, emphasizing pharmacological profiles, metabolic pathways, and clinical applications.

Structural and Functional Comparisons

Key Differentiators

- Metabolic Stability : Tixocortol pivalate undergoes rapid conversion to inactive metabolites (e.g., methylsulfonyl derivatives), minimizing systemic effects . In contrast, hydrocortisone and prednisolone derivatives exhibit prolonged systemic activity .

- Hypersensitivity Profile: Tixocortol pivalate is a primary marker for diagnosing Group A corticosteroid allergies, whereas budesonide and fluticasone are rarely implicated .

- Deuterated Form (this compound) : Used exclusively in research for precise quantification, leveraging deuterium’s isotopic effect to improve assay accuracy .

Efficacy in Ulcerative Colitis

- Tixocortol pivalate (250–1000 mg rectal doses) demonstrated efficacy comparable to hydrocortisone enemas in clinical trials but without suppressing serum cortisol levels .

- Budesonide and beclomethasone dipropionate offer similar localized efficacy but with varying systemic absorption rates .

Research and Clinical Implications

- Allergy Diagnostics: Tixocortol pivalate is included in patch-test series (0.1% pet.) to identify corticosteroid allergies, with cross-reactivity observed in 30–50% of hydrocortisone-sensitive patients .

- Pharmacokinetic Studies : The deuterated form (this compound) enables reliable tracking of the parent compound’s distribution and metabolism in vivo .

Q & A

Q. How can researchers accurately identify and quantify Tixocortol 21-pivalate-d9 in biological samples during preclinical studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for selective quantification. Deuterated analogs (e.g., d9 labeling) improve isotopic differentiation, reducing interference from endogenous compounds. Validate assays using spiked matrices to ensure precision (RSD <15%) and recovery rates (85–115%) .

Q. What structural characterization techniques are recommended for this compound in crystallography studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal for resolving polymorphic structures. For example, a study resolved two polymorphs (monoclinic P2₁ and orthorhombic P2₁2₁2₁) with distinct hydrogen-bonding networks using SCXRD. Pair this with density functional theory (DFT) to validate intermolecular interactions .

Q. How should researchers design assays to screen for corticosteroid-induced hypersensitivity linked to this compound?

- Methodological Answer : Use patch testing at 0.1–1.0% concentrations in petrolatum, as per European Baseline Series protocols. Cross-validate results with lymphocyte transformation tests (LTT) to distinguish allergic from irritant reactions. Include budesonide as a comparator to assess cross-reactivity .

Advanced Research Questions

Q. What experimental strategies can address contradictory data in studies on this compound’s immunogenicity across diverse populations?

- Methodological Answer : Conduct meta-analyses stratified by demographic variables (e.g., age, geographic location). Use multivariate regression to adjust for confounders like concurrent medication use. For example, a 2023 study resolved inconsistencies in allergy prevalence (4–15%) by analyzing cohort-specific exposure histories .

Q. How can researchers optimize in vitro models to study this compound’s anti-inflammatory efficacy without confounding glucocorticoid receptor (GR) cross-talk?

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Q. How should researchers mitigate batch-to-batch variability in this compound synthesis for reproducibility?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Monitor critical process parameters (CPPs) like reaction temperature and pH using process analytical technology (PAT). Characterize batches via nuclear magnetic resonance (NMR) and differential scanning calorimetry (DSC) to ensure polymorphic consistency .

Q. What ethical considerations are critical when designing human trials involving this compound for inflammatory disorders?

- Methodological Answer : Adhere to Declaration of Helsinki guidelines. Obtain informed consent with explicit disclosure of corticosteroid-specific risks (e.g., skin atrophy). Use stratified randomization to ensure equitable inclusion of high-risk subgroups (e.g., elderly patients). Submit protocols to institutional review boards (IRBs) for approval .

Methodological Resources

- Data Presentation : Follow CONSORT or STROBE guidelines for clinical/observational studies. Use Kaplan-Meier plots for time-to-event outcomes and heatmaps for cross-reactivity patterns .

- Conflict Resolution : For contradictory results, apply the Bradford Hill criteria to assess causality. Conduct sensitivity analyses to test robustness against outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.